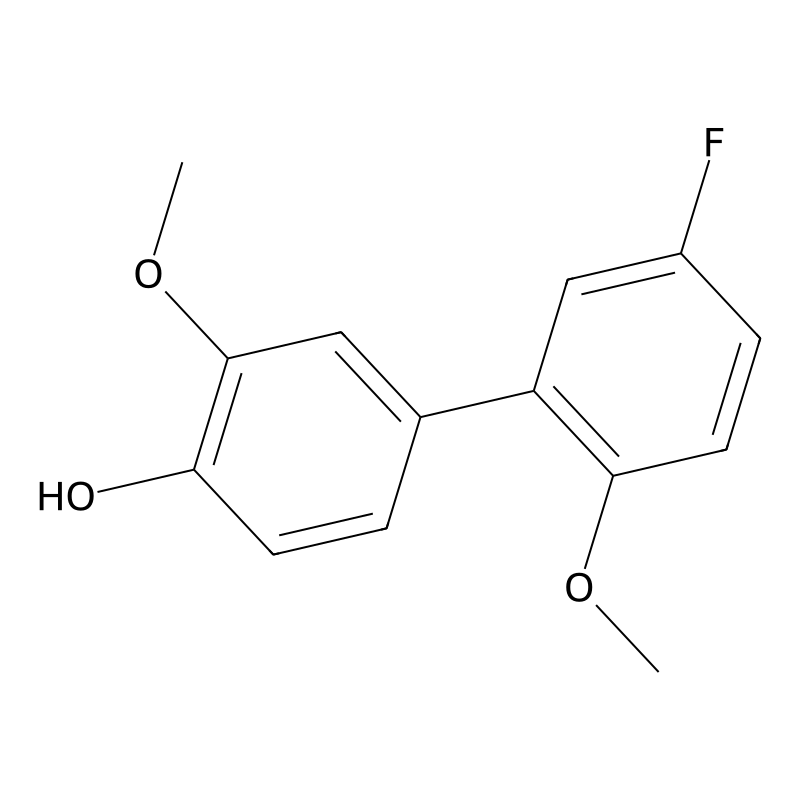

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, with the CAS number 1261903-89-2, is an organic compound characterized by a complex aromatic structure. Its molecular formula is and it has a molecular weight of approximately 248.25 g/mol. The compound features two methoxy groups and a fluorine atom on its phenyl rings, which contribute to its unique chemical properties and potential biological activities .

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert it into hydroquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The fluorine atom can be replaced through nucleophilic aromatic substitution, utilizing nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Research indicates that 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol exhibits significant biological activity, particularly as a potential modulator of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, and compounds that interact with it may offer therapeutic benefits. The compound has shown promise in inhibiting certain enzyme functions and modulating cell signaling pathways, suggesting its utility in drug development .

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol typically involves the following methods:

- Suzuki-Miyaura Cross-Coupling Reaction: This method employs 5-fluoro-2-methoxyphenylboronic acid and 2-methoxyphenol as starting materials. The reaction is facilitated by a palladium catalyst and a base, usually potassium carbonate, in solvents like toluene or ethanol under reflux conditions.

- Nucleophilic Aromatic Substitution: In this approach, a fluorinated aromatic compound reacts with a phenolic derivative under basic conditions to yield the desired product.

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex aromatic compounds.

- Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, especially in developing drugs targeting neuropsychiatric disorders.

- Industrial Use: It is utilized in producing specialty chemicals and advanced materials, including polymers .

Studies on the interactions of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol with biological targets have revealed its role as an allosteric modulator for mGluR2. The compound's binding affinity and modulatory effects have been quantified using assays that measure inhibition of glutamate-induced calcium mobilization in cell lines expressing recombinant human mGluR2. These studies highlight its potential as a therapeutic agent in managing conditions associated with mGluR dysfunction .

Several compounds share structural similarities with 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoro-2-methoxyphenol | Contains one methoxy group and a fluorine atom | Used in synthesizing fluorinated compounds |

| 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol | Similar structure but different positioning of functional groups | Exhibits potent allosteric modulation activity |

| 4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol | Chlorine instead of fluorine | May exhibit different reactivity patterns due to chlorine's properties |

Compared to these similar compounds, 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol's unique combination of two methoxy groups and a fluorine atom enhances its reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and pharmacology .